molecular formula C22H22FN3O4S B2893469 N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899968-71-9

N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2893469
CAS No.: 899968-71-9
M. Wt: 443.49
InChI Key: SKPYFTDHZSXFDA-UHFFFAOYSA-N
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Description

The compound N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide features a pyridazine core substituted with a 3,4,5-trimethoxyphenyl group at the 6-position and a thioacetamide linker connected to a 4-fluorobenzyl moiety. This structure is designed to leverage the bioactivity of the trimethoxyphenyl group, which is well-documented for its role in tubulin polymerization inhibition and anticancer activity . The 4-fluorobenzyl group enhances metabolic stability and influences binding interactions with target proteins, as seen in related compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-4-6-16(23)7-5-14/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPYFTDHZSXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24FN3O3S. It features a pyridazine ring, a thioacetamide group, and a fluorobenzyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine core.
  • Thioacetylation : Introducing the thioacetamide functionality through reaction with thioacetic acid.
  • Fluorobenzyl Substitution : The final step involves attaching the 4-fluorobenzyl group to the nitrogen atom.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The proposed mechanism of action includes:

  • Inhibition of Cell Cycle Progression : The compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Inhibition of Angiogenesis : By downregulating VEGF expression, it reduces blood supply to tumors.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. The compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. Results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers such as Annexin V positivity and PARP cleavage .
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of bacteria and fungi. The results demonstrated that the compound exhibited a broad spectrum of activity with lower MIC values compared to standard antibiotics .

Comparison with Similar Compounds

Structural Analogs and Antitumor Activity

Compounds sharing the 3,4,5-trimethoxybenzyl or pyridazin-thioacetamide scaffold exhibit diverse antitumor activities, as summarized below:

Compound Name Key Substituents GI₅₀ (μM) MGI% Reference
N-(4-Chlorophenyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]acetamide (7) 4-Chlorophenyl, TMB* 17.90 47%
N-(3,4,5-TMB)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]propanamide (19) 3,4,5-TMB, Propanamide 6.33 65%
N-(4-Fluorophenyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]acetamide (8) 4-Fluorophenyl, TMB N/A 7%
N-(4-Fluorobenzyl)-2-((pyridazin-3-yl)thio)acetamide (Target Compound) 4-Fluorobenzyl, Pyridazine-TMB N/A N/A

*TMB: 3,4,5-Trimethoxybenzyl

Key Findings :

  • Substituent Effects : The 4-chlorophenyl group in compound 7 confers higher antitumor activity (MGI%: 47%) compared to the 4-fluorophenyl analog 8 (MGI%: 7%), highlighting the importance of halogen electronegativity and steric effects .
  • Chain Length : Propanamide derivatives (e.g., 19 ) show superior potency (GI₅₀: 6.33 μM) over acetamide analogs, suggesting enhanced hydrophobic interactions with extended alkyl chains .
  • Pyridazine vs. Quinazolinone Core: The target compound’s pyridazine core may offer distinct binding kinetics compared to quinazolinone-based analogs, though direct comparisons require further data .

Enzyme Inhibition Profiles

Carbonic anhydrase (CA) inhibition studies reveal substituent-dependent activity:

Compound Name Substituent Position KI (nM) for hCA I Reference
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (12) 4-Fluorophenyl 548.6
N-(4-Fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (18) 4-Fluorobenzyl 2048.0

Key Findings :

  • The 4-fluorophenyl group in 12 exhibits stronger hCA I inhibition (KI: 548.6 nM) than the 4-fluorobenzyl analog 18 (KI: 2048 nM), indicating that aromatic substituents enhance enzyme binding compared to benzyl groups .

Physicochemical Properties

Comparative physicochemical parameters influence bioavailability and target engagement:

Compound Name XLogP* Topological PSA (Ų) Hydrogen Bond Donors Reference
N-(4-Fluorobenzyl)-2-((6-(3,4,5-TMB)pyridazin-3-yl)thio)acetamide (Target) ~2.6 ~87.5 1
N-(4-Bromophenyl)-2-(6-(4-fluorobenzyl)pyrazolo-pyrimidin-4-yl)acetamide 2.6 87.5 1
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide 3.1 87.5 1

*XLogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Key Findings :

  • The target compound’s moderate XLogP (~2.6) and high polar surface area (87.5 Ų) suggest balanced solubility and membrane permeability, favorable for oral administration .

Structure-Activity Relationship (SAR) Insights

Trimethoxyphenyl Scaffold : The 3,4,5-trimethoxybenzyl group is critical for tubulin binding and antiproliferative activity, as seen in compounds like 19 (GI₅₀: 6.33 μM) .

Thioacetamide Linker : The -S-CH₂-C(O)-NH- moiety facilitates hydrogen bonding with enzyme active sites, though propanamide derivatives often outperform acetamides due to increased flexibility .

4-Fluorobenzyl vs. 4-Fluorophenyl : Benzyl groups may reduce enzyme inhibition potency compared to phenyl analogs, as observed in hCA I studies .

Q & A

Basic: What are the critical steps in synthesizing N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis involves multi-step reactions:

  • Step 1: Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via Suzuki coupling to introduce the 3,4,5-trimethoxyphenyl group .
  • Step 2: Thioether linkage formation between the pyridazine moiety and the thioacetamide group using coupling agents like EDCI/HOBt under inert conditions .
  • Step 3: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or amide coupling, requiring precise temperature control (0–5°C for sensitive intermediates) and anhydrous solvents (e.g., DMF, THF) .
    Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for thioacetamide bond formation to stabilize transition states .
  • Catalysts: Employ triethylamine or DMAP to accelerate amide coupling, reducing side-product formation .
  • Temperature Control: Low temperatures (e.g., 0°C) minimize decomposition of fluorobenzyl intermediates, while higher temperatures (60–80°C) improve Suzuki coupling efficiency .
  • Workup Strategies: Quench reactions with ice-cwater to precipitate pure products, followed by recrystallization (e.g., ethanol/water mixtures) .

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and substituent integration (e.g., 3,4,5-trimethoxy signals at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 567.3 for related compounds) and detects isotopic patterns for sulfur/fluorine .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) to account for variability in potency .
  • Control Experiments: Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Structural Confirmation: Re-characterize batches with conflicting data to rule out synthetic variability (e.g., regioisomeric impurities) .
    Example: In antitumor studies, MGI % values ranged from 2–65% for analogs; retesting under standardized conditions (e.g., 72-hr incubation, MTT assay) reconciled discrepancies .

Advanced: How to perform molecular docking studies to predict target interactions?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., TRK family) or tubulin based on structural analogs’ activities .
  • Software Setup: Use AutoDock Vina or Schrödinger Suite with the following parameters:
    • Ligand Preparation: Minimize energy (MMFF94 force field) and assign charges (Gasteiger-Marsili) .
    • Grid Box: Centered on ATP-binding pockets (coordinates: x=15 Å, y=20 Å, z=15 Å) .
  • Validation: Compare docking poses with co-crystallized ligands (PDB IDs: 6VSB, 7JUK) to assess binding mode accuracy .

Basic: What in vitro assays evaluate antitumor potential?

Methodological Answer:

  • Cytotoxicity Assays: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure; report IC50 values .
  • Mechanistic Studies:
    • Cell Cycle Analysis: Flow cytometry (PI staining) to detect G2/M arrest .
    • Apoptosis Assays: Annexin V-FITC/PI staining to quantify early/late apoptosis .
      Reference Data: Analogous compounds showed MGI % values of 10–65% at 10 µM, indicating dose-dependent efficacy .

Advanced: How to assess the role of the 3,4,5-trimethoxyphenyl group in bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs replacing trimethoxy with mono-/dimethoxy or halogenated phenyl groups. Compare IC50 values .
  • Computational Analysis: Calculate electrostatic potential maps (Gaussian 09) to evaluate electron-donating effects of methoxy groups on binding affinity .
  • Pharmacophore Modeling: Identify hydrogen-bonding and hydrophobic features critical for target engagement (e.g., tubulin’s colchicine site) .

Advanced: What strategies mitigate metabolic instability in vivo?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated phenols) to enhance oral bioavailability .
  • Microsomal Stability Assays: Incubate with rat liver microsomes (RLM) and NADPH; monitor parent compound depletion via LC-MS/MS .
  • Structural Modifications: Replace labile thioether linkages with stable bioisosteres (e.g., sulfone or methylene groups) .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

  • Western Blotting: Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
  • Cellular Thermal Shift Assay (CETSA): Measure target protein stabilization after compound treatment (e.g., 1–10 µM, 1 hr) .
  • Knockdown Studies: siRNA-mediated target silencing to confirm phenotype specificity .

Advanced: How to address solubility challenges in formulation?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG 400 mixtures (e.g., 10/90 v/v) for in vitro assays .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (emulsification-solvent evaporation) to enhance aqueous dispersion .
  • Salt Formation: Screen counterions (e.g., HCl, sodium) via pH-dependent solubility assays .

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